Ethyl 2-amino-6-chloro-3-methylbenzoate
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Overview
Description
Ethyl 2-amino-6-chloro-3-methylbenzoate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of benzoic acid and contains an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-chloro-3-methylbenzoate typically involves the esterification of 2-amino-6-chloro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-chloro-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products may include various substituted benzoates depending on the nucleophile or electrophile used.
Oxidation: Oxidation can yield compounds such as nitrobenzoates or quinones.
Reduction: Reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-amino-6-chloro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-chloro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-2-chloro-3-methylbenzoate
- Methyl 2-amino-6-chloro-3-methylbenzoate
- Ethyl 2-amino-6-chlorobenzoate
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a chlorine group on the benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-amino-6-chloro-3-methylbenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
MUBJULCZWCNRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)C)Cl |
Origin of Product |
United States |
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